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Menthone

Cat. No.: B042992
CAS No.: 14073-97-3
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-BDAKNGLRSA-N
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Description

(-)-Menthone is a naturally occurring monoterpenoid of the menthol family, characterized by its distinct minty aroma and the crucial stereochemical configuration at its three chiral centers. This enantiopure form is a key constituent of peppermint and other mentha essential oils. In research, (-)-Menthone serves as a valuable chemical standard for analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of mint oil components. Its primary research value lies in its biological activity as a modulator of transient receptor potential (TRP) channels. It acts as a cooling agent and chemosensory stimulus, making it a critical tool for studying the TRPM8 receptor, which is involved in thermal sensation and cold allodynia. Researchers utilize (-)-Menthone in neuropharmacological studies to investigate pain pathways, as well as in olfactory and gustatory research. Furthermore, its properties are explored in entomology for its insect repellent and fumigant effects, providing insights into the development of novel pest management strategies. This compound is essential for any research program focused on terpenoid biochemistry, sensory biology, or natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B042992 Menthone CAS No. 14073-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
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InChI Key

NFLGAXVYCFJBMK-BDAKNGLRSA-N
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Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)C
Source PubChem
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Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID3044384, DTXSID2044478
Record name (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one
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Record name dl-Menthone
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
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Boiling Point

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg
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Record name (-)-Menthone
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Solubility

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol)
Record name MENTHONE
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Record name (-)-Menthone
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Density

0.888-0.895
Record name Menthone
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Vapor Pressure

0.27 [mmHg]
Record name Menthone
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Color/Form

Colorless, oily, mobile liq

CAS No.

89-80-5, 14073-97-3
Record name (±)-Menthone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-
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Record name L-menthan-3-one
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Melting Point

-6 °C
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Biosynthesis of Menthone

General Monoterpene Biosynthetic Pathway

All monoterpenes, including (-)-menthone, originate from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) academicjournals.org. These building blocks are typically synthesized in the plastids of plant cells via the methylerythritol 4-phosphate (MEP) pathway academicjournals.orgpnas.org. The subsequent condensation and cyclization of these units form the foundational C10 monoterpene skeletons.

Geranyl diphosphate (GPP) is the acyclic C10 precursor to all monoterpenes nih.govacs.org. It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP pnas.orgnih.gov. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) pnas.orgnih.gov. In Mentha piperita (peppermint), GPPS functions as a heterodimer, composed of a large subunit (LSU) and a small subunit (SSU) nih.gov. While the LSU can produce a range of prenyl diphosphates, the association with the SSU directs the synthesis specifically towards GPP, the essential precursor for monoterpene biosynthesis pnas.org.

ComponentDescriptionReference
Precursors Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) academicjournals.orgnih.gov
Product Geranyl Diphosphate (GPP) nih.gov
Enzyme Geranyl Diphosphate Synthase (GPPS) pnas.orgnih.gov
Enzyme Type Prenyltransferase nih.gov
Location Plastids of plant cells academicjournals.orgpnas.org

The first committed step in the biosynthesis of p-menthane monoterpenes in Mentha is the cyclization of the linear GPP molecule into the monocyclic olefin, (-)-(4S)-limonene nih.govnih.gov. This intricate transformation is catalyzed by the enzyme (-)-(4S)-limonene synthase (LMS), a monoterpene cyclase nih.govwikipedia.org.

The catalytic mechanism of LMS involves several key steps. It begins with the binding of GPP and the subsequent loss of the diphosphate moiety, which generates a geranyl cation intermediate researchgate.net. This is followed by an isomerization to form a bound linalyl diphosphate (LPP) intermediate, which allows for rotation around the C2-C3 bond nih.govresearchgate.netnih.gov. The enzyme then facilitates the cyclization of this intermediate to form an α-terpinyl cation researchgate.netnih.gov. The reaction sequence is terminated by a stereospecific deprotonation, yielding (-)-(4S)-limonene as the primary product, often with greater than 94% purity nih.govnih.gov.

PropertyDescriptionReference
Enzyme Name (-)-(4S)-Limonene Synthase (LMS) nih.govwikipedia.org
Enzyme Class Lyase (EC 4.2.3.16), Monoterpene Cyclase nih.govwikipedia.org
Substrate Geranyl Diphosphate (GPP) nih.gov
Product (-)-(4S)-Limonene nih.gov
Cofactor Requirement Divalent metal ion, Mn²+ preferred over Mg²+ nih.gov
pH Optimum ~6.7 nih.gov
Km for GPP 1.8 µM nih.gov

Dedicated Biosynthetic Pathway to (-)-Menthone in Mentha Species

Following the formation of (-)-limonene, a specialized metabolic pathway in the secretory cells of mint glandular trichomes catalyzes a series of oxygenation and reduction-oxidation (redox) reactions to produce (-)-menthone and other related compounds nih.gov. This pathway ensures the high stereochemical purity of the final products that characterize mint essential oils.

The conversion of (-)-limonene to (+)-pulegone involves a sequence of four enzymatic reactions. The pathway proceeds from (-)-limonene to (-)-trans-isopiperitenol, then to (-)-isopiperitenone, followed by (+)-cis-isopulegone, and finally isomerization to (+)-pulegone nih.govacs.org. The initial steps involving hydroxylation and dehydrogenation are critical for establishing the C3-oxygenated functionality characteristic of (-)-menthone.

The first step in the dedicated pathway is the regiospecific and stereospecific hydroxylation of (-)-(4S)-limonene at the C3 position to yield (-)-trans-isopiperitenol nih.govnih.gov. This reaction is catalyzed by (-)-limonene-3-hydroxylase, a membrane-bound cytochrome P450-dependent monooxygenase nih.govasm.org. In peppermint, this enzymatic activity is primarily attributed to the protein encoded by the CYP71D13 gene asm.org. The high selectivity of this enzyme is crucial, as it prevents the formation of other hydroxylated isomers and channels the metabolic flux specifically towards the biosynthesis of (-)-menthone and (-)-menthol asm.orgnih.gov. This enzyme is localized to the endoplasmic reticulum of the secretory cells nih.gov.

The second step is the oxidation of the newly introduced hydroxyl group of (-)-trans-isopiperitenol nih.gov. This reaction is catalyzed by the NAD+-dependent (-)-trans-isopiperitenol dehydrogenase (IPD), which converts the allylic alcohol into the corresponding α,β-unsaturated ketone, (-)-isopiperitenone nih.govacs.orgnih.gov. The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily nih.govresearchgate.net. The gene encoding this soluble enzyme has been cloned and characterized from peppermint, revealing a protein of 265 amino acid residues nih.govresearchgate.net. This dehydrogenase step is essential for the subsequent reduction and isomerization reactions that ultimately lead to (+)-pulegone, the immediate precursor to (-)-menthone nih.gov.

StepSubstrateEnzymeProductReference
1 (-)-(4S)-Limonene(-)-Limonene-3-hydroxylase (CYP71D13)(-)-trans-Isopiperitenol nih.govasm.org
2 (-)-trans-Isopiperitenol(-)-trans-Isopiperitenol Dehydrogenase (IPD)(-)-Isopiperitenone nih.govnih.gov

Enzymatic Steps from (-)-Limonene to (+)-Pulegone

(-)-Isopiperitenone Reductase

(-)-Isopiperitenone reductase (IPR) is a key enzyme in the menthol (B31143) biosynthetic pathway. nih.gov It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govwsu.edu This enzyme catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to form (+)-cis-isopulegone. nih.govwsu.edupnas.org The reaction is highly stereoselective, producing only the 1R-configured product. qmul.ac.uk

The recombinant reductase from peppermint has an optimal pH of 5.5 and utilizes NADPH as a reductant, for which it shows a strong preference over NADH. nih.govwsu.eduqmul.ac.uk The enzyme demonstrates high substrate specificity and does not act on (+)-pulegone, (+)-cis-isopulegone, or (-)-menthone. qmul.ac.ukexpasy.org

Table 1: Kinetic Properties of (-)-Isopiperitenone Reductase from Peppermint
ParameterValueSource
Optimal pH5.5 nih.govwsu.edu
Km for (-)-isopiperitenone1.0 µM nih.govwsu.edu
Km for NADPH2.2 µM nih.govwsu.edu
kcat1.3 s-1 nih.govwsu.edu
(+)-cis-Isopulegone Isomerase

Following the reduction of (-)-isopiperitenone, the resulting (+)-cis-isopulegone undergoes an isomerization reaction catalyzed by (+)-cis-isopulegone isomerase (IPGI). pnas.orgnih.govacs.org This step is crucial as it converts (+)-cis-isopulegone into the branchpoint intermediate (+)-pulegone. pnas.orgnih.gov The reaction involves the migration of the isopropenyl double bond to form a conjugated isopropylidene double bond. nih.gov For a long time, the gene encoding this enzyme in the Mentha pathway was unidentified, representing a "missing link" in the complete biosynthetic pathway. nih.govacs.orgnih.gov Studies have shown that a bacterial Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida can function as an IPGI, catalyzing this specific isomerization. nih.govnih.gov

Stereoselective Reduction of (+)-Pulegone to (-)-Menthone

The final step in the formation of (-)-menthone is the stereoselective reduction of the C2–C8 alkene double bond of (+)-pulegone. frontiersin.orgnih.gov This reaction is catalyzed by the NADPH-dependent enzyme (+)-pulegone reductase (PR or MpPR in Mentha piperita). wsu.edufrontiersin.orgnih.gov This reduction is a critical determinant of the stereochemistry of the resulting menthol products. frontiersin.orgnih.govosti.gov The enzyme belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.govwsu.edunih.gov

(+)-Pulegone Reductase (MpPR) Activity and Substrate Specificity

(+)-Pulegone reductase from Mentha piperita (MpPR) catalyzes the reduction of the Δ4(8) double bond of (+)-pulegone. wsu.edu The reaction yields a mixture of (-)-menthone and (+)-isomenthone, typically in a ratio of approximately 55:45. nih.govwsu.edu The enzyme has an optimal pH of 5.0. nih.govwsu.edu MpPR exhibits a higher binding affinity for (+)-pulegone compared to its enantiomer, (-)-pulegone. nih.gov

Table 2: Kinetic Properties of (+)-Pulegone Reductase (MpPR) from Peppermint
ParameterValueSource
Optimal pH5.0 nih.govwsu.edu
Km for (+)-pulegone2.3 µM - 3.00 µM nih.govwsu.edunih.gov
Km for NADPH6.9 µM nih.govwsu.edu
kcat1.8 s-1 nih.govwsu.edu
Structural Basis of Stereoselectivity in Pulegone (B1678340) Reductases

The structural basis for the stereoselectivity of pulegone reductase has been investigated through X-ray crystallography, molecular modeling, and docking simulations of MpPR. frontiersin.orgnih.govosti.gov Although the precise mechanism remains an area of active research, these studies have identified the key structural features and amino acid residues within the enzyme's active site that are involved in substrate binding and determining the stereochemical outcome of the reduction. frontiersin.orgnih.govresearchgate.net The binding of the substrate (+)-pulegone and the cofactor NADP(H) within the active site pocket orients the molecule for the specific hydride transfer that leads to the formation of (-)-menthone and (+)-isothis compound. frontiersin.org

Key Residues Determining Product Stereoselectivity (e.g., Leu56, Val282, Val284)

Site-directed mutagenesis and molecular dynamics simulations have identified several key amino acid residues in the binding pocket of MpPR that are critical for its stereoselectivity. frontiersin.orgosti.gov Specifically, the residues Leu56, Val282, and Val284 have been shown to determine the stereoselectivity for the substrate (+)-pulegone and are major contributors to the product stereoselectivity. frontiersin.orgnih.govosti.govnih.gov These residues interact with the substrate primarily through hydrophobic effects. frontiersin.org Mutations of these residues can alter the enzyme's activity and the ratio of products formed. frontiersin.org For instance, mutating Leu56, Val282, and Val284 to non-polar residues with larger hydrophobic side chains resulted in a significant increase in product yield compared to the wild-type enzyme. frontiersin.org These findings highlight the importance of the specific architecture of the active site in controlling the reaction's outcome. frontiersin.orgnih.govosti.govnih.gov

Regulation of Biosynthesis

The biosynthesis of (-)-menthone and other monoterpenes in peppermint is tightly regulated, primarily at the level of gene expression. nih.govproquest.com The rate of monoterpene biosynthesis is highest in young, expanding leaves (approximately 12 to 20 days old) and correlates directly with the transcript levels and activities of the biosynthetic enzymes. nih.govproquest.com This indicates a coordinate developmental regulation of the genes involved in the pathway. nih.gov

Furthermore, the metabolic fate of the branchpoint intermediate (+)-pulegone is subject to another layer of regulation. (+)-Pulegone can either be reduced to (-)-menthone by pulegone reductase (PR) or oxidized to (+)-menthofuran by menthofuran (B113398) synthase (MFS). nih.govresearchgate.net The compound (+)-menthofuran can act as a regulator by down-regulating the transcription of the pulegone reductase gene (pr). pnas.orgnih.gov An increase in (+)-menthofuran levels leads to decreased pr transcript levels, resulting in lower reductase activity and a subsequent accumulation of (+)-pulegone. nih.gov This regulatory mechanism controls the metabolic flux between the menthol and menthofuran pathways. nih.gov

Transcriptional and Translational Control of Biosynthetic Enzymes

The production of monoterpenes in peppermint is predominantly regulated at the level of gene expression. pnas.orgnih.gov Studies have shown a direct correlation between enzyme activity, the amount of enzyme protein, and the abundance of corresponding mRNA transcripts for most enzymes in the (-)-Menthone biosynthetic pathway. nih.gov This indicates that the control of pathway flux is largely achieved by managing the transcription of the relevant genes.

The expression of genes for the early steps of the pathway is activated in a coordinated manner, with peak transcript levels and enzyme activities occurring in the oil glands of young, developing leaves, specifically between 12 to 20 days after leaf initiation. nih.govnih.gov This period coincides with the active secretion phase of the oil glands. nih.gov

A notable example of transcriptional control involves the regulation of two key enzymes at a critical branch point: (+)-pulegone reductase (PR) and (+)-menthofuran synthase (MFS). Both enzymes use the same substrate, (+)-pulegone. PR catalyzes the reduction of (+)-pulegone to yield (-)-Menthone, while MFS converts it to the undesirable compound (+)-menthofuran. nih.govresearchgate.net The metabolic fate of (+)-pulegone is influenced by the metabolite (+)-menthofuran itself. High levels of (+)-menthofuran can, directly or indirectly, lead to a decrease in the transcript levels of the pr gene. nih.gov This down-regulation reduces the amount of PR enzyme, diminishing the metabolic flux from (+)-pulegone to (-)-Menthone and causing (+)-pulegone to accumulate. nih.gov This feedback mechanism demonstrates a sophisticated level of metabolic control at the transcriptional level, where a downstream product regulates the expression of a gene at a branch point in the pathway.

Developmental and Environmental Factors Influencing this compound Accumulation

The accumulation of (-)-Menthone is highly dependent on the developmental stage of the plant and prevailing environmental conditions. nih.gov

Developmental Factors: In peppermint, monoterpene biosynthesis is a developmentally regulated process that occurs in two distinct phases. The initial phase involves the de novo synthesis of monoterpenes in the oil glands of young, expanding leaves, resulting in the accumulation of (-)-Menthone as the predominant component. nih.gov The second phase, known as oil maturation, occurs later in leaf development, after de novo synthesis has largely ceased. During this phase, the accumulated (-)-Menthone is reduced to (-)-menthol. nih.govnih.gov Consequently, younger leaves tend to have a higher concentration of this compound, which gradually decreases as the leaves mature and the menthol content increases. nih.gov

Environmental Factors: Environmental conditions, particularly light and temperature, significantly impact the composition of peppermint essential oil and the relative concentration of (-)-Menthone. nih.govpublish.csiro.au Factors that promote high levels of photosynthates, such as long days, high light intensity, and cool night temperatures, tend to enhance the formation of (-)-Menthone while depressing the accumulation of (+)-pulegone and (+)-menthofuran. nih.govpublish.csiro.aunih.gov

Table 1: Effect of Night Temperature on Peppermint Oil Composition

Illustrates how cooler night temperatures favor the accumulation of (-)-Menthone over its precursor (+)-Pulegone and the side-product (+)-Menthofuran, under short-day conditions (8-hour day) and a 25°C day temperature.

Night Temperature(+)-Pulegone (% of oil)(-)-Menthone (% of oil)(+)-Menthofuran (% of oil)
Cool Night (15°C)15%50%5%
Warm Night (25°C)35%20%25%

Data adapted from Burbott and Loomis, 1967. nih.govpublish.csiro.au

Genetic Engineering and Metabolic Flux Manipulation Strategies

Metabolic engineering offers powerful strategies to modify the yield and composition of essential oils in mint. nih.govpnas.org By manipulating the expression of key genes, the metabolic flux can be redirected to enhance the production of desirable compounds like (-)-Menthone.

One successful approach involves increasing the supply of precursors for the entire pathway. Overexpression of the gene for 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase, an enzyme in the plastidial DXP pathway that supplies the precursors for monoterpene synthesis, led to a substantial increase (around 50%) in the total essential oil yield in transgenic peppermint plants without altering its composition. pnas.org

Another key strategy is the manipulation of metabolic branch points to channel precursors towards a desired product. As previously noted, (+)-pulegone is a critical intermediate that can be converted to either (-)-Menthone or (+)-menthofuran. nih.govnih.gov Menthofuran is an undesirable component in commercial peppermint oil. To improve oil quality, scientists have used genetic engineering to down-regulate the expression of the gene for (+)-menthofuran synthase (MFS) using an antisense approach. nih.govpnas.org This manipulation effectively blocks the side-reaction, reducing the formation of (+)-menthofuran. pnas.org Consequently, a greater proportion of the (+)-pulegone pool is available for pulegone reductase, leading to a decrease in both (+)-menthofuran and (+)-pulegone levels and an increased flux towards (-)-Menthone and its subsequent product, (-)-menthol. nih.govpnas.org This demonstrates that altering the expression of a single downstream enzyme can significantly improve the final product profile. pnas.org

Table 2: Essential Oil Composition in Wild-Type vs. MFS-Cosuppressed Peppermint

Shows the effect of genetically down-regulating (+)-Menthofuran Synthase (MFS) on the accumulation of key monoterpenes under stress conditions that normally favor pulegone and menthofuran production.

Plant Type(+)-Pulegone (% of oil)(-)-Menthone (% of oil)(+)-Menthofuran (% of oil)
Wild-Type (WT)35%15%24%
Low Menthofuran (LMF - MFS cosuppressed)<10%45%<1%

Data adapted from Mahmoud and Croteau, 2003. nih.gov

These experiments confirm that essential oil quantity and quality can be effectively regulated through the targeted genetic modification of key biosynthetic and regulatory steps. nih.govpnas.org

Chemical Synthesis and Transformation of Menthone

Stereoselective Synthesis of (-)-Menthone Precursors

The synthesis of (-)-Menthone, a valuable chiral building block, often begins with readily available chiral precursors. emerginginvestigators.org These precursors, sourced from nature or derived from other chiral molecules, provide the necessary stereochemical framework for producing (-)-Menthone. The primary methods involve the transformation of natural products like (-)-Menthol or the utilization of chiral synthons such as (+)-Pulegone.

(-)-Menthone can be obtained by the oxidation of the secondary alcohol in (-)-Menthol, a natural product commonly extracted from peppermint (Mentha piperita). emerginginvestigators.orgresearchgate.net This conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. researchgate.netwiserpub.com While traditional methods often employ toxic reagents like chromic acid, modern approaches focus on more environmentally benign processes. wiserpub.comwikipedia.org

In alignment with the principles of green chemistry, which advocate for reducing hazardous substances and waste, safer and more sustainable methods for the oxidation of (-)-Menthol have been developed. emerginginvestigators.orgwiserpub.com One prominent green approach utilizes calcium hypochlorite (B82951) (Ca(ClO)₂) as the oxidizing agent. wiserpub.comresearchgate.netwiserpub.comwikipedia.org This method is considered environmentally friendly because calcium hypochlorite is a safe and effective reagent, often used as a sanitizing agent, which presents a less toxic alternative to heavy-metal-based oxidants like those containing chromium. wiserpub.comresearchgate.netresearchgate.net The use of a green oxidant, coupled with optimized solvent systems and column-free purification, contributes to a more sustainable chemical reaction. emerginginvestigators.org

Studies have demonstrated the successful synthesis of (-)-Menthone from (-)-Menthol on a multigram scale using calcium hypochlorite, achieving high yields without the need for further purification. wiserpub.com This makes the process a viable and ecologically sound alternative for both academic and potentially industrial applications. wiserpub.comresearchgate.net

Solvent choice is a critical factor in the environmental impact of a chemical process. emerginginvestigators.org Research has focused on replacing hazardous solvents with greener alternatives in the oxidation of (-)-Menthol. emerginginvestigators.orgresearchgate.net An initial solvent system for this reaction involved acetonitrile (B52724) and acetic acid. emerginginvestigators.orgresearchgate.net To improve the greenness of the reaction, alternative solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and acetone (B3395972) have been investigated. emerginginvestigators.org

Kinetic monitoring of the reaction in different solvent systems revealed that a combination of ethyl acetate and acetic acid provided the highest yield of (-)-Menthone in the shortest reaction time. emerginginvestigators.org This was contrary to the initial hypothesis that more polar solvents would yield better results due to higher solubility of the hypochlorite salt. emerginginvestigators.org The enhanced efficiency in ethyl acetate is thought to be due to its ability to support a higher concentration of the active oxidizing agent, hypochlorous acid. emerginginvestigators.org While dichloromethane also resulted in a faster reaction compared to acetone and acetonitrile, it consistently produced an uncharacterized impurity. emerginginvestigators.org

Table 1: Effect of Solvent System on the Oxidation of (-)-Menthol This table summarizes the findings from a study comparing different solvent systems for the oxidation of (-)-Menthol to (-)-Menthone using calcium hypochlorite.

Solvent System (with Acetic Acid)Relative Reaction TimeYieldNotes
Ethyl AcetateFastestHighestConfirmed as the most efficient system. emerginginvestigators.org
DichloromethaneFast---Consistently produced an impurity. emerginginvestigators.org
AcetoneSlowerLower---
AcetonitrileSlowestLowerOriginal solvent system. emerginginvestigators.org

The green oxidation of (-)-Menthol to (-)-Menthone using calcium hypochlorite in an acetic acid co-solvent system proceeds through a specific mechanism. The process involves the conversion of the secondary alcohol functional group on (-)-Menthol into a ketone. emerginginvestigators.orgresearchgate.net Acetic acid acts as a green acid source to catalyze the reaction. emerginginvestigators.org The proposed mechanism involves the formation of hypochlorous acid (HOCl) as the active oxidizing species from the reaction of calcium hypochlorite with acetic acid. The alcohol on (-)-Menthol then attacks the chlorine atom of hypochlorous acid, followed by elimination of water and a proton to yield the final ketone product, (-)-Menthone. emerginginvestigators.orgresearchgate.net The transformation is confirmed through infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the alcohol and the appearance of a strong C=O stretch for the ketone, typically around 1711 cm⁻¹. wiserpub.com

(-)-Menthone is a critical intermediate in the biosynthesis of menthol (B31143) in plants like peppermint (Mentha piperita). nih.govfrontiersin.org In nature, (-)-Menthone is synthesized directly from (+)-Pulegone. nih.govfrontiersin.org This transformation is catalyzed by the enzyme (+)-pulegone reductase (PR), which performs a stereoselective reduction of the C2–C8 alkene double bond of (+)-pulegone. nih.govfrontiersin.orgacs.org This enzymatic reaction is a key step that helps determine the final stereochemistry of menthol. nih.govfrontiersin.org

In laboratory and chemoenzymatic syntheses, (+)-Pulegone can be converted to a mixture of (-)-Menthone and its diastereomer, (+)-Isomenthone, through conjugate reduction of the exocyclic double bond. acs.org For instance, wild-type pulegone (B1678340) reductase from Mentha piperita (MpPR) converts (+)-pulegone into (-)-Menthone and (+)-Isothis compound in a roughly 2:1 ratio. nih.govfrontiersin.org The development of bioengineered organisms containing the necessary reductase enzymes allows for the synthesis of (-)-Menthone from (+)-Pulegone as part of a synthetic pathway to produce high-value menthols. acs.org

From Natural Products (e.g., Oxidation of (-)-Menthol)

Reactions Involving (-)-Menthone as a Substrate

(-)-Menthone is a versatile synthetic intermediate that can be used in various chemical reactions. emerginginvestigators.orgresearchgate.net

One of the most significant reactions is its reduction to form menthol diastereomers. The hydrogenation of (-)-Menthone yields (-)-Menthol and (+)-Neomenthol. researchgate.net This reaction is crucial in industrial processes for producing menthol mixtures. researchgate.netresearchgate.net The stereochemical outcome of the reduction can be controlled by the choice of reducing agent; for example, dissolving metal reductions tend to favor the formation of the thermodynamically more stable (-)-Menthol. libretexts.org

(-)-Menthone can also undergo epimerization at the carbon atom adjacent to the carbonyl group. wikipedia.org In the presence of acid or base, (-)-Menthone can reversibly convert to (+)-Isothis compound through an enol intermediate. wikipedia.org At equilibrium, the mixture consists of approximately 71% (-)-Menthone and 29% (+)-Isothis compound. wikipedia.org

Furthermore, (-)-Menthone was one of the original substrates used in the discovery of the Baeyer-Villiger oxidation. wikipedia.org In this reaction, (-)-Menthone reacts with a peroxy acid, such as monopersulfuric acid, to form a lactone, where an oxygen atom is inserted between the carbonyl carbon and the adjacent quaternary carbon. wikipedia.org

(-)-Menthone can also participate in C-C bond-forming reactions. For instance, it can undergo a Claisen-Schmidt condensation with aromatic aldehydes under strongly basic conditions to form α,β-unsaturated ketone products. researchgate.net

Reduction to Menthol and Isomers

The reduction of the C3-carbonyl group of (-)-menthone is a critical transformation, yielding a mixture of menthol isomers. nih.govchegg.com This process is of significant industrial importance for the production of (-)-menthol, a widely used compound. wikipedia.org The stereochemical outcome of the reduction is highly dependent on the reagents and catalysts employed. For instance, dissolving metal reductions tend to favor the formation of the thermodynamically more stable (-)-menthol. libretexts.org Conversely, reduction with certain metal hydrides can lead to different isomer distributions. acs.org

This compound Reductases (MMR and MNR) and their Stereospecificity

In peppermint (Mentha x piperita), the reduction of (-)-menthone to its corresponding alcohols is catalyzed by two distinct enzymes: (-)-menthone:(-)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNR). nih.govnih.gov These enzymes exhibit high stereospecificity, controlling the formation of (-)-menthol and (+)-neomenthol, respectively. nih.govresearchgate.net

MMR primarily converts (-)-menthone into (-)-(3R)-menthol, with only a small percentage of (+)-(3S)-neomenthol being formed. nih.govnih.gov On the other hand, MNR predominantly catalyzes the reduction of (-)-menthone to (+)-(3S)-neomenthol, with a minor amount of (-)-(3R)-menthol as a byproduct. nih.govnih.gov The two reductases share 73% identity in their deduced amino acid sequences and belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.gov

The kinetic properties of these enzymes have been characterized, revealing different affinities for their substrate. The Km value of MMR for (-)-menthone is significantly lower than that of MNR, suggesting a higher affinity of MMR for the substrate. nih.gov

EnzymeProduct Distribution from (-)-MenthoneKm for (-)-Menthone (μM)Optimal pH
MMR 95% (-)-(3R)-menthol, 5% (+)-(3S)-neomenthol3.07.0
MNR 94% (+)-(3S)-neomenthol, 6% (-)-(3R)-menthol6749.3

Table 1: Stereospecificity and kinetic parameters of this compound Reductases (MMR and MNR). Data sourced from nih.govnih.gov.

NADPH-Dependency of Reductases

Both this compound reductases, MMR and MNR, are NADPH-dependent enzymes. nih.govnih.gov This means they require the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to carry out the reduction of the carbonyl group of (-)-menthone. nih.govnih.gov The reaction involves the stereospecific transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate. frontiersin.org The Km values for NADPH for both MMR and MNR are in the low micromolar range, indicating a strong binding affinity for the cofactor. nih.govnih.gov

ReductaseKm for NADPH (μM)
MMR 0.12
MNR 10

Table 2: NADPH dependency of this compound Reductases. Data sourced from nih.gov.

Formation of Derivatives

The carbonyl group of (-)-menthone allows for the synthesis of various derivatives through reactions with nucleophilic reagents. These transformations are useful for characterization and for creating novel compounds with potentially interesting properties.

Hydrazone Formation (e.g., 2,4-Dinitrophenylhydrazone)

(-)-Menthone reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a corresponding hydrazone, specifically (-)-menthone 2,4-dinitrophenylhydrazone. chemicalbook.com This reaction is a classic test for the presence of aldehydes and ketones. The formation of the hydrazone involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of this compound, followed by dehydration to yield the stable derivative. nih.govyoutube.com

Oxime Ether Synthesis

(-)-Menthone can be converted to its oxime, which can then be O-alkylated to produce a series of oxime ethers. tandfonline.comtandfonline.com The initial step involves the reaction of (-)-menthone with hydroxylamine (B1172632) hydrochloride in the presence of a base to form this compound oxime. tandfonline.comresearchgate.net This oxime exists as a mixture of E- and Z-isomers. Subsequent O-alkylation using an alkyl halide and a base like sodium hydride yields the desired oxime ethers, with the E-isomer typically being the major product. tandfonline.comtandfonline.com

Peroxyacetylenic Derivatives

Peroxyacetylenic derivatives of (-)-menthone can be synthesized by reacting it with lithium 3-(tert-alkyldioxy)-3-methyl-1-butynides. researchgate.net This reaction introduces a peroxyacetylenic moiety to the this compound structure. The resulting products can be further modified, for example, by acetylation with acetic anhydride. researchgate.net

Isomerization Studies (e.g., to (+)-Isothis compound)

The conversion of (-)-menthone to (+)-isothis compound is a well-documented example of a reversible, acid-catalyzed isomerization reaction. researchgate.netacs.orgacs.org This transformation proceeds through an enol or enolate intermediate, allowing for the epimerization at the carbon atom adjacent to the carbonyl group (C4). In (-)-menthone, both the isopropyl and methyl groups occupy equatorial positions in the more stable chair conformation, which is the trans configuration. Conversely, in (+)-isothis compound, the isopropyl group is in an axial position while the methyl group is equatorial, representing the cis configuration. This inherent steric strain in the cis isomer makes it less stable than the trans isomer.

The equilibrium between (-)-menthone and (+)-isothis compound favors the more stable (-)-menthone. At room temperature, the equilibrium mixture consists of approximately 71% (-)-menthone and 29% (+)-isothis compound. nih.gov The position of this equilibrium is a fundamental aspect of the system's thermodynamics and is not altered by the presence of a catalyst. researchgate.netacs.org

Detailed Research Findings

Research into the isomerization of (-)-menthone to (+)-isothis compound has explored various catalytic systems and reaction conditions, providing valuable insights into the kinetics and thermodynamics of the process.

Traditionally, this isomerization has been catalyzed by mineral acids such as hydrochloric acid in glacial acetic acid. acs.org More contemporary approaches have focused on "green" chemistry principles, employing solid acid catalysts like the ion-exchange resin AMBERLYST 15DRY. researchgate.netacs.orgacs.org These solid catalysts offer significant advantages, including simplified product isolation and reduced generation of acidic waste. researchgate.netacs.org

Studies have demonstrated that the rate at which equilibrium is achieved is dependent on both the concentration of the catalyst and the reaction temperature. researchgate.netacs.org An increase in either of these factors leads to a faster attainment of the equilibrium state. researchgate.netacs.org While the catalyst influences the reaction kinetics, it does not affect the final equilibrium ratio of the isomers. researchgate.netacs.org

Quantitative analysis of the equilibrium has been performed using techniques such as gas chromatography (GC) and optical rotation. researchgate.net The equilibrium constant (Keq), expressed as the ratio of the concentration of (+)-isothis compound to (-)-menthone, provides a precise measure of the equilibrium position. One study reported Keq values determined by GC analysis to be in the range of 0.47 to 0.56 under specific experimental conditions. researchgate.net Another source cites published Keq values of 0.43 and 0.410. researchgate.net

A fascinating study utilizing a self-assembled molecular capsule demonstrated the ability to encapsulate this compound and observe its thermal isomerization to otherwise unstable conformers. Within this confined environment, the activation energy for the thermal isomerization of this compound was estimated to be 92.8 kJ mol⁻¹ at 303 K. rsc.org

The following interactive data tables summarize key findings from research on the isomerization of (-)-menthone to (+)-isothis compound.

Equilibrium Composition of this compound and Isothis compound (B49636) at Room Temperature
CompoundConfigurationEquilibrium Percentage
(-)-Menthonetrans~71%
(+)-Isothis compoundcis~29%
Experimentally Determined Equilibrium Constants (Keq) for the Isomerization of (-)-Menthone to (+)-Isothis compound
CatalystTemperature (°C)Keq (from GC Analysis)Reference
AMBERLYST 15DRY700.47 - 0.49 researchgate.net
AMBERLYST 15DRY900.49 - 0.50 researchgate.net
Not SpecifiedNot Specified0.43 researchgate.net
Not SpecifiedNot Specified0.410 researchgate.net

Application in Asymmetric Synthesis

(-)-Menthone as a Chiral Auxiliary Precursor

A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org The auxiliary is subsequently removed and can ideally be recovered for reuse. wikipedia.org (-)-Menthone is not typically used directly but is chemically modified to create more effective auxiliaries. rsc.org

The transformation of (-)-menthone into a chiral auxiliary often involves modifying its ketone functional group to introduce a new reactive handle that can be attached to a substrate. A prominent example is the synthesis of p-menthane-3-carboxaldehyde. This auxiliary can be prepared in two straightforward steps from either (+)- or (-)-menthone. acs.orgacs.orgacs.org This conversion enhances the utility of the menthone backbone for stereocontrol in subsequent reactions.

Other derivatives include l-menthyl esters, which are used in asymmetric alkylation and Michael additions, and more complex structures like (-)-8-phenylmenthol, which can be synthesized from the related compound (R)-pulegone and subsequently used to create other auxiliaries. nih.govresearchgate.netcore.ac.uk The design principle involves creating a rigid conformational structure where the bulky isopropyl and methyl groups of the this compound framework effectively shield one face of the reacting molecule, forcing an incoming reagent to attack from the less sterically hindered face. nih.gov

This compound-derived chiral auxiliaries have demonstrated high efficacy in a range of diastereoselective reactions, where they are used to control the formation of one diastereomer over another. These reactions include Michael additions, diastereoselective peroxidation reactions, and cycloadditions. core.ac.uknih.gov For instance, l-menthyl esters of cycloalkanone carboxylic acids have been used as probes for asymmetric alkylation and Michael addition reactions, providing access to a variety of useful chiral synthons. core.ac.uk Similarly, a chiral auxiliary derived from (-)-menthone was instrumental in the synthesis of enantiopure cyclic compounds from Baylis-Hillman adducts via a diastereoselective peroxidation reaction. nih.gov

The fundamental role of a this compound-derived auxiliary is to exert facial selectivity during the creation of new stereogenic centers. By attaching the auxiliary to a prochiral substrate, the inherent chirality and steric bulk of the this compound scaffold dictate the trajectory of incoming reagents.

For example, in the allylation of certain acetals, the bulky this compound auxiliary creates a significant 1,3-diaxial interaction that destabilizes one of the possible transition states. nih.gov This steric hindrance effectively blocks one face of the molecule, leading to the preferential formation of a single diastereomer. nih.gov Similarly, in radical cyclization reactions mediated by Mn(OAc)₃, 8-aryl menthyl derivatives have been shown to provide excellent stereocontrol, with some precursors yielding cyclization products as single isomers (diastereomeric ratio > 99:1). nih.gov This high level of control is a direct consequence of the auxiliary's ability to create a highly biased steric environment around the reactive center.

Table 1: Diastereoselectivity in Reactions Using this compound-Derived Auxiliaries

Reaction TypeAuxiliarySubstrateDiastereomeric Ratio (d.r.)Reference
Radical Cyclization(-)-8-phenylmenthyl derivativeβ-keto ester> 99:1 nih.gov
Michael Additionl-menthyl ester2-oxocyclohexanecarboxylate + Nitromethane80:20 core.ac.uk
Peroxidation(-)-menthone derivativeCyclic Baylis-Hillman adduct> 95:5 nih.gov

A critical factor for the practical and economic viability of chiral auxiliary-based synthesis is the ability to remove and recycle the auxiliary efficiently without racemization or degradation. After the diastereoselective reaction is complete, the auxiliary is cleaved from the product. This cleavage must be high-yielding and non-destructive to both the product and the auxiliary.

The construction of chiral quaternary carbon centers—a carbon atom bonded to four other distinct carbon groups—is a particularly formidable challenge in organic synthesis due to the high steric hindrance involved. acs.orgnih.gov this compound-derived auxiliaries have been specifically designed to address this challenge.

A notable method utilizes (+)- or (-)-p-menthane-3-carboxaldehyde, prepared from this compound, as a chiral auxiliary to facilitate the synthesis of carbonyl compounds containing an α-chiral quaternary carbon. acs.orgacs.orgacs.org The strategy often involves an SN2′ displacement reaction on a chiral allylic ester. The stereochemical purity of the allylic alcohol precursor, combined with the directing power of the this compound-derived auxiliary, allows for the successful transfer of chirality to create the congested quaternary center with high stereochemical purity. acs.org This methodology has been successfully applied to the total synthesis of natural products such as (+)-cuparenone. acs.orgacs.org

Application in Diastereoselective Reactions

Industrial Processes Utilizing (-)-Menthone or its Derivatives in Asymmetric Synthesis

While specific, proprietary industrial processes often remain undisclosed, the principles of asymmetric synthesis using chiral auxiliaries are frequently applied in the early stages of drug development. wikipedia.orgresearchgate.net The reliability and versatility of auxiliaries make them a preferred method for producing enantiomerically pure compounds for initial studies. wikipedia.org

The industrial significance of the this compound family is highlighted by the large-scale production of its reduction product, (-)-menthol. Companies like Takasago International Corporation and BASF have developed highly efficient industrial syntheses for (-)-menthol, which is one of the most widely used aroma compounds globally. researchgate.net For example, the Takasago process, a landmark in industrial asymmetric catalysis, synthesizes (-)-menthol from myrcene (B1677589) via an asymmetric isomerization of an allylic amine to produce R-citronellal with high enantiomeric purity, which is then cyclized. researchgate.netwikipedia.org Although this specific process does not use (-)-menthone as a direct precursor for an auxiliary, the large-scale handling and transformation of related terpene structures underscore their industrial relevance and availability. The reduction of (-)-menthone itself is another route to produce (-)-menthol. The availability of both enantiomers of menthol (B31143), and by extension this compound, from these industrial routes makes them attractive starting points for the synthesis of chiral auxiliaries for various applications. wikipedia.org

Overview of Industrial Menthol Synthesis (e.g., Takasago Process)

The large-scale industrial production of enantiomerically pure (-)-menthol is dominated by a few key processes, with the Takasago process being one of the most prominent and elegant examples of asymmetric catalysis. researchgate.net While (-)-menthone is a structurally related ketone to (-)-menthol and is involved in some synthetic routes, it is not a direct intermediate in the widely acclaimed Takasago process.

The Takasago process, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, commences with myrcene, a readily available terpene. wikipedia.org The key step involves the asymmetric isomerization of an allylic amine derived from myrcene, catalyzed by a rhodium complex with a BINAP ligand. wikipedia.orgnih.gov This reaction produces (R)-citronellal with high enantiomeric purity. wikipedia.org The (R)-citronellal then undergoes a zinc bromide-initiated ene-cyclization to form isopulegol, which is subsequently hydrogenated to yield pure (1R,2S,5R)-(-)-menthol. wikipedia.orgyoutube.com

Other industrial methods, such as the Symrise (formerly Haarmann & Reimer) process, start from m-cresol, which is alkylated to thymol (B1683141). researchgate.netlibretexts.org Subsequent hydrogenation of thymol produces a mixture of menthol isomers as a racemic mixture. libretexts.org While this process can involve the hydrogenation of this compound as an intermediate, the primary route is through thymol. wikipedia.orglibretexts.org The desired (-)-menthol is then obtained through chiral resolution of the racemic mixture. libretexts.org

The natural biosynthesis of menthol in plants like Mentha × piperita does proceed through (-)-menthone. wikipedia.org In this pathway, (+)-pulegone is reduced by pulegone (B1678340) reductase to form (-)-menthone. wikipedia.org Subsequently, (-)-menthone reductase catalyzes the stereoselective reduction of the carbonyl group to the hydroxyl group, yielding (-)-menthol. wikipedia.org

Stereoselective Hydrogenation Strategies

The stereoselective hydrogenation of (-)-menthone is a critical transformation for the synthesis of (-)-menthol and has been the subject of extensive research. The goal is to control the reduction of the carbonyl group to favor the formation of (-)-menthol over its other diastereomers, such as neomenthol (B8682525), isomenthol, and neoisomenthol. The stereochemical outcome is highly dependent on the choice of catalyst, reagents, and reaction conditions.

Hydrogenation can be achieved through various methods, including catalytic hydrogenation with molecular hydrogen and dissolving metal reductions.

Catalytic Hydrogenation:

The hydrogenation of (-)-menthone over heterogeneous catalysts often leads to a mixture of menthol isomers. The selectivity is influenced by the metal catalyst, support, and any modifying agents.

Nickel Catalysts: Studies on the hydrogenation of mixtures of (-)-menthone and (+)-isothis compound have utilized catalysts like Raney nickel and Ni/SiO2. researchgate.net Modification of these catalysts with chiral auxiliaries such as tartaric acid has been explored to improve stereoselectivity. researchgate.net

Platinum Group Metal Catalysts: Palladium, rhodium, and platinum catalysts supported on materials like carbon have been investigated. researchgate.netelectronicsandbooks.com For instance, the hydrogenation of a this compound-isothis compound mixture with ruthenium, rhodium, and platinum on carbon has been studied. electronicsandbooks.com

Bimetallic Catalysts: The addition of a second metal can significantly alter the catalyst's selectivity. The hydrogenation of (-)-menthone using silica-supported platinum-tin (Pt-Sn) catalysts has been shown to be favorable. researchgate.net The presence of tin in the bimetallic phase was found to enhance the hydrogenation of terpenones. researchgate.net

Dissolving Metal Reductions:

This method involves the use of an alkali metal, typically in liquid ammonia (B1221849) or an alcohol solvent. These reductions are known for their high stereoselectivity, often favoring the thermodynamically more stable alcohol.

One of the most effective systems for the stereospecific reduction of (-)-menthone is the use of lithium in liquid ammonia at low temperatures (-78 °C). electronicsandbooks.com This system achieves a highly selective conversion of (-)-menthone to (-)-menthol. electronicsandbooks.com The stereoselectivity of the reduction of this compound to menthol with this method can reach 100%. electronicsandbooks.com Other alkali metals like sodium and potassium have also been used, but often with lower selectivity. electronicsandbooks.com

The table below summarizes the outcomes of various stereoselective reduction strategies for a mixture of this compound and isothis compound (B49636).

Reduction SystemThis compound to Menthol Selectivity (%)Primary ByproductsReference
Li in liquid NH₃ at -78 °C100Isomenthol (from isothis compound) electronicsandbooks.com
Li in liquid NH₃ at -30 °C98Neomenthol, Isomenthol electronicsandbooks.com
Na in liquid NH₃~87-95Neomenthol, Isomenthol, Neoisomenthol electronicsandbooks.com
K in liquid NH₃~90-93Neomenthol, Isomenthol, Neoisomenthol electronicsandbooks.com
Ru on Carbon / H₂Data variesNeomenthol, Isomenthol, Neoisomenthol electronicsandbooks.com
Rh on Carbon / H₂Data variesNeomenthol, Isomenthol, Neoisomenthol electronicsandbooks.com
Pt-Sn on SiO₂ / H₂Favorable conversionIsomenthol researchgate.net

Catalytic Transfer Hydrogenation (CTH):

An alternative to using high-pressure molecular hydrogen is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as an alcohol, transfers hydrogen to the substrate in the presence of a catalyst. nih.gov For example, the transfer hydrogenation of (-)-menthone to a mixture of menthol and neomenthol has been accomplished using various alcohols as hydrogen donors over an alumina (B75360) catalyst doped with sodium ions in the vapor phase. nih.gov

The ongoing research into the stereoselective hydrogenation of (-)-menthone highlights its importance as a versatile chiral building block in synthetic organic chemistry.

Computational and Spectroscopic Studies of Menthone

Conformational Analysis

The three-dimensional structure of (-)-Menthone is not static; it exists as an equilibrium of different conformers. Conformational analysis, aided by computational chemistry, is essential to understand its behavior. For (-)-Menthone, the cyclohexane (B81311) ring is known to adopt a chair configuration where both the isopropyl and methyl groups are in equatorial positions. nih.govproquest.com The primary conformational flexibility arises from the rotation of the isopropyl group. nih.gov

Quantum chemical calculations are a powerful tool for exploring the potential energy surface (PES) of a molecule, revealing the relative energies of its possible conformations. nih.gov For (-)-Menthone, the conformational space has been extensively studied using methods like Density Functional Theory (DFT). nih.govmpg.de

A relaxed potential energy surface scan, calculated at the B3LYP/6-311++G(d,p) level of theory, shows three distinct energy minima corresponding to different rotational positions of the isopropyl group. nih.govmpg.de These conformers are all based on the stable diequatorial chair structure of the cyclohexane ring. nih.gov The calculations, including zero-point corrected energies, provide insights into the stability and population of these conformers at thermal equilibrium. mpg.de

Table 1: Calculated Relative Energies and Properties of (-)-Menthone Conformers Calculations performed at the MP2/6-311++G(d,p) level of theory. Data sourced from Schmitz et al. (2015). mpg.de

ConformerRelative Energy (kJ/mol)Boltzmann Population (at 298 K)A (MHz)B (MHz)C (MHz)
Menthone A0.345%1521913761
This compound B0.055%1968794698
This compound C3.5<1%1485871823

The conformational landscape of (-)-Menthone is distinct when compared to its diastereomer, (-)-Isothis compound. While (-)-Menthone strongly prefers a conformation where both the methyl and isopropyl substituents are in equatorial positions, the situation for (-)-Isothis compound is more complex. proquest.com In (-)-Isothis compound, the cis configuration of the substituents leads to a conformational equilibrium. proquest.com Experimental and computational studies show that for (-)-Isothis compound, the dominant conformer (approximately 79% at room temperature) is one where the isopropyl group occupies an axial position to avoid other steric interactions, while the methyl group remains equatorial. proquest.com

This contrasts sharply with (-)-Menthone, where the diequatorial conformer is overwhelmingly favored. proquest.com The low-energy conformational landscape of isothis compound (B49636) involves several cyclohexane conformations, whereas this compound's is dominated by the single lowest-energy cyclohexane 'chair' configuration. nih.govmpg.de This difference arises from the steric demands of the substituents and their relative stereochemistry on the cyclohexane ring. frontiersin.org

Table 2: Conformational Comparison of (-)-Menthone and (-)-Isothis compound at Room Temperature

CompoundDominant ConformationSubstituent Orientations (Isopropyl, Methyl)
(-)-MenthoneDiequatorial ChairEquatorial, Equatorial
(-)-Isothis compoundEquilibrium of ChairsAxial, Equatorial (ca. 79%)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the configurational and conformational analysis of organic molecules like (-)-Menthone. proquest.comresearchgate.net Both ¹H and ¹³C NMR data confirm that (-)-Menthone predominantly exists in a diequatorial chair conformation at room temperature. proquest.com

In ¹H-NMR, the vicinal coupling constants (³JHH) are particularly informative. For (-)-Menthone, the observed coupling constants of approximately 3.6 Hz and 12.3 Hz are in excellent agreement with the values calculated for a diequatorial conformer. proquest.com Furthermore, ¹³C NMR chemical shifts, when compared with values obtained from DFT calculations, provide strong support for the proposed structure and can help in assigning resonances, including those of the prochiral methyl groups in the isopropyl substituent. mpg.deresearchgate.net

Table 3: Characteristic ¹³C NMR Chemical Shifts for (-)-Menthone in CDCl₃ Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000375. bmrb.iohmdb.ca

Carbon AtomChemical Shift (ppm)
C1 (C=O)212.84
C256.23
C328.19
C435.81
C534.26
C626.21
C7 (CH-isopropyl)51.21
C8 (CH₃-ring)22.63
C9 (CH₃-isopropyl)21.56
C10 (CH₃-isopropyl)19.03

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for monitoring chemical reactions in real-time. researchgate.netmt.com It is particularly effective for tracking the progress of the oxidation of (-)-Menthol to (-)-Menthone. emerginginvestigators.orgemerginginvestigators.org This is achieved by observing the disappearance of the reactant's characteristic spectral bands and the simultaneous appearance of the product's bands. researchgate.net

In the oxidation of (-)-Menthol, the key spectral change is the disappearance of the broad hydroxyl (-OH) stretching band of the alcohol, typically seen around 3250 cm⁻¹. researchgate.net Concurrently, a strong, sharp carbonyl (C=O) stretching band emerges around 1706 cm⁻¹, indicating the formation of the ketone functional group in (-)-Menthone. researchgate.netresearchgate.net By monitoring the intensity of these peaks over time, the kinetics and endpoint of the reaction can be determined. emerginginvestigators.org

Table 4: Characteristic FTIR Absorption Bands for Monitoring the Oxidation of (-)-Menthol to (-)-Menthone researchgate.net

CompoundFunctional GroupWavenumber (cm⁻¹)Description
(-)-MentholO-H~3250Broad stretch (disappears as reaction proceeds)
(-)-MenthoneC=O~1706Strong, sharp stretch (appears as reaction proceeds)
(-)-MenthoneC-H2870-2955Stretches (present in both reactant and product)

Broadband Fourier-transform microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. frontiersin.orgnih.gov It provides precise information about the rotational constants of a molecule, which are directly related to its principal moments of inertia and thus its three-dimensional structure. mdpi.com This method is exceptionally sensitive to different conformations, as each conformer has a unique rotational spectrum. mdpi.com

For (-)-Menthone, microwave spectroscopy experiments conducted in the 2–8.5 GHz range successfully identified and assigned the rotational spectra of three different conformers. frontiersin.orgresearchgate.net The experimentally determined rotational constants showed excellent agreement with those calculated via quantum chemical methods for the three lowest-energy conformers, confirming their structures. nih.govfrontiersin.org This technique allows for the unambiguous identification of multiple conformers coexisting in the gas phase under the cold conditions of a molecular jet. nih.govresearchgate.net

Table 5: Experimental Rotational Constants for the Three Identified Conformers of (-)-Menthone Data sourced from Schmitz et al. (2015). mpg.defrontiersin.org

ConformerA (MHz)B (MHz)C (MHz)
This compound A1520.5961(11)912.8228(11)760.3164(11)
This compound B1967.6385(23)794.2494(11)697.8770(11)
This compound C1485.4988(16)871.1895(11)822.4277(11)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Stereoisomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds, including the stereoisomers of this compound. The separation of these isomers, which often coexist in natural sources like peppermint oil, is crucial for quality control and characterization. The complexity of essential oil matrices necessitates chromatographic systems with high resolving power. chromatographytoday.comresearchgate.net

The key to separating stereoisomers like (-)-menthone and its diastereomer, isothis compound, as well as its enantiomer, (+)-menthone, lies in the use of specialized chiral stationary phases in the gas chromatography column. gcms.cz While standard GC columns can separate compounds based on boiling point and polarity, they are generally incapable of distinguishing between enantiomers. gcms.cz Chiral columns, often containing derivatized cyclodextrins, create a chiral environment where enantiomers interact differently, leading to different retention times and thus, separation. gcms.czgcms.cz For instance, columns such as the Rt-BetaDEXsm have been effectively used for the separation of menthol (B31143) and other chiral monoterpenes found in peppermint oil. gcms.cz

Despite the effectiveness of chiral columns, co-elution can still occur, especially in complex mixtures where multiple compounds have similar structural properties. gcms.cz For example, (+)-menthol has been observed to co-elute with menthyl acetate (B1210297) on certain chiral columns, which can interfere with accurate quantification. gcms.cz To address such challenges, multidimensional techniques like comprehensive two-dimensional gas chromatography (GCxGC) can be employed. GCxGC utilizes two columns with different selectivities (e.g., a chiral column in the first dimension and an achiral column in the second), significantly increasing peak capacity and allowing for the resolution of previously co-eluting compounds. gcms.cz

Following separation by the gas chromatograph, the mass spectrometer detector provides mass spectral data for each eluting compound. This data serves as a chemical fingerprint, allowing for positive identification by comparing the fragmentation pattern to spectral libraries, such as the NIST mass spectral library. gcms.cz Quantitative analysis is also readily achievable with GC-MS, as demonstrated by methods developed for the precise determination of menthol and this compound concentrations in various samples. researchgate.netnih.gov Calibration curves for this compound have shown good linearity, enabling its accurate assay. researchgate.netnih.gov

Table 1: GC-MS Parameters for this compound Stereoisomer Analysis
ParameterDescriptionSource
TechniqueGas Chromatography-Mass Spectrometry (GC-MS), Comprehensive 2D GC (GCxGC-TOFMS) gcms.cznih.gov
Primary Column (Chiral)Restek Rt-BetaDEXsm, 30 m x 0.25 mm x 0.25 µm gcms.cz
Secondary Column (GCxGC)Restek Rtx-17, 0.75 m x 0.25 mm x 0.5 µm gcms.cz
Carrier GasHelium or Hydrogen gcms.czgcms.cz
Oven Temperature ProgramExample Program: 40°C (1 min hold), then ramp at 2°C/min to 230°C (3 min hold) gcms.cz
DetectionMass Spectrometry (MS) for identification and quantification; Flame Ionization Detector (FID) also used. gcms.czgcms.cz
Application NoteGCxGC is particularly useful for resolving co-elutions (e.g., (+)-menthol and menthyl acetate) in complex samples like peppermint oil. gcms.cz

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. odinity.comjascoinc.com It is a highly sensitive method for investigating chiral compounds and is particularly valuable for determining the enantiomeric excess (ee) of a sample. jascoinc.comrsc.org Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner. odinity.comresearchgate.net

For (-)-menthone, the presence of the carbonyl group acts as a chromophore, which is essential for a molecule to be active in CD spectroscopy. odinity.com Experimental studies have confirmed the enantiomeric relationship between (-)-menthone and (+)-menthone using this technique. The CD spectrum of (-)-menthone shows a positive rotation, while its enantiomer, (+)-menthone, exhibits a negative rotation of a similar magnitude. odinity.com This distinct and opposite response provides a direct method for identifying and quantifying the enantiomers in a mixture.

A key advantage of CD spectroscopy is its potential for rapid analysis, often requiring less time than chromatographic methods. nih.gov Researchers have developed methods that couple liquid chromatography with a CD detector, allowing for the determination of this compound enantiomers without the need for an expensive chiral column. nih.gov In such a setup, a calibration curve can be constructed by plotting the anisotropy factor (g), which is derived from the CD and UV absorption signals, against the known enantiomeric excess of standard samples. This relationship has been shown to be linear with a high correlation coefficient (R² of 0.9970), enabling the precise and rapid determination of the enantiomeric purity of unknown this compound samples. nih.gov This makes CD spectroscopy a suitable tool for assessing the chemical and enantiomeric purity of (-)-menthone. nih.gov

Table 2: Circular Dichroism (CD) Spectroscopy Findings for this compound Enantiomers
ParameterObservation for (-)-MenthoneObservation for (+)-MenthoneSource
CD SignalExhibits a positive rotationExhibits a negative rotation odinity.com
Maximum Rotation (Example)+34 mdegrees-38 mdegrees odinity.com
ChromophoreThe carbonyl group (C=O) odinity.com
Quantitative MethodA linear calibration curve of the anisotropy factor (g) vs. enantiomeric excess (ee) can be established. nih.gov
Analytical AdvantageAllows for rapid determination of enantiomeric excess, potentially without chiral chromatographic separation. jascoinc.comnih.gov

Biological Activities and Mechanisms of Action of Menthone

Role in Plant Physiology and Defense

(-)-Menthone is a dominant monoterpene and a principal component of the essential oils of several Mentha species, including peppermint (Mentha x piperita) and cornmint (Mentha arvensis). tandfonline.comscirp.orgfrontiersin.org In peppermint oil, its concentration can be significant, often second only to menthol (B31143). tandfonline.comresearchgate.net For instance, one analysis of peppermint essential oil identified menthone as a main constituent at 27.7%. researchgate.net Another study on a specific peppermint cultivar, 'Kristinka', found its essential oil to be rich in menthol (70.08%) and this compound (14.49%). mdpi.com Similarly, essential oil from Mentha haplocalyx contains this compound as a primary component. nih.gov

The presence of (-)-menthone in essential oils is integral to the plant's innate defense system. tus.ac.jp Plants synthesize a wide array of secondary metabolites, including terpenoids like this compound, to protect against a variety of threats such as pathogen invasion and herbivory. nih.gov These compounds can act as airborne signals, or volatile organic compounds (VOCs), that activate defense-related genes in neighboring plants. tus.ac.jp this compound itself is a key intermediate in the biosynthesis of other important defensive compounds. nih.gov Within the plant, it is the precursor to (-)-menthol and (+)-neomenthol, produced through the action of specific reductase enzymes. nih.gov This biochemical pathway is a crucial part of the plant's induced defense response to stress and pathogen attack. nih.gov

The defensive role of (-)-menthone in plants involves both direct antimicrobial action and its conversion to more potent compounds. While (-)-menthone itself has shown inhibitory effects against certain phytopathogenic fungi like Alternaria brassicicola and Colletotrichum coccodes, it often requires higher concentrations to be effective compared to its derivatives, menthol and neomenthol (B8682525). nih.gov A key mechanism in plant defense is the enzymatic reduction of (-)-menthone. nih.gov Pathogen attack can induce the expression of genes like CaMNR1 in pepper plants, which encodes a this compound reductase. nih.gov This enzyme catalyzes the reduction of (-)-menthone to produce neomenthol, a compound with stronger antimicrobial activity against phytopathogenic bacteria such as Pseudomonas syringae pv. tomato DC3000 and Xanthomonas campestris pv. vesicatoria. nih.gov

Overexpression of a this compound reductase gene in Arabidopsis plants enhanced resistance to both bacterial and fungal pathogens, indicating that this conversion is a vital part of a broad-spectrum defense strategy. nih.gov Furthermore, (-)-menthone exhibits allelopathic properties, meaning it can inhibit the growth of competing plants. It has been shown to strongly inhibit seed germination, with even low concentrations causing a significant reduction in germination rates. frontiersin.org The mechanism behind this allelopathic effect involves the disruption of microtubules, essential components of the plant cell cytoskeleton. frontiersin.org

Interaction with Biological Systems

(-)-Menthone demonstrates significant antifungal activity against a range of pathogenic fungi. nih.gov It has been reported to be effective against Fusarium verticillioides, Aspergillus niger, and Botrytis cinerea. nih.gov Its activity against Fusarium sambucinum has also been noted. nih.gov

Detailed research on Fusarium proliferatum, the pathogen causing root rot in Panax notoginseng, has elucidated specific mechanisms of action. nih.govfrontiersin.orgnih.gov this compound treatment effectively inhibits the growth of this fungus, with a calculated half-maximal effective concentration (EC50) of 6.099 mmol/L. nih.govfrontiersin.orgnih.gov The compound disrupts multiple aspects of the fungal life cycle: it significantly inhibits hyphal growth, reduces spore germination, decreases spore viability, and lowers spore production. nih.govfrontiersin.orgnih.gov Concurrently, it increases the permeability of the fungal cell membrane. nih.govnih.gov

Table 1: Effects of (-)-Menthone on Fusarium proliferatum

Parameter Control Group This compound-Treated Group (at EC50) Reduction/Inhibition Factor Source
Spore Germination Rate 31.49% 4.95% ~6.36 times lower nih.govfrontiersin.orgnih.gov
Spore Viability 46.88% 20.91% > 50% reduction nih.govfrontiersin.orgnih.gov

| Spore Production | N/A | N/A | Reduced by a factor of 17.92 | nih.govfrontiersin.orgnih.gov |

This table summarizes the inhibitory effects of (-)-Menthone on various growth parameters of the fungus Fusarium proliferatum.

(-)-Menthone possesses notable antibacterial properties. tandfonline.comnih.govnih.gov Its efficacy has been documented against bacteria such as Helicobacter pylori. nih.gov Extensive research has been conducted on its activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant antibiotic-resistant pathogen. tandfonline.comnih.govnih.gov

Studies show that (-)-menthone inhibits and kills MRSA strains. nih.gov The mechanism of action primarily involves compromising the bacterial cell membrane. tandfonline.comnih.govnih.gov Treatment with this compound leads to a striking change in the membrane potential and disrupts the integrity of the bacterial membrane. tandfonline.comnih.gov This damage was further confirmed by lipidomic analysis, which identified 136 significantly altered lipid species in MRSA cells exposed to this compound, indicating a major disturbance of lipid homeostasis. tandfonline.comnih.govnih.gov The affected lipids spanned important classes like glycerophospholipids, glycolipids, and sphingolipids. tandfonline.comnih.gov

Table 2: Antibacterial Activity of (-)-Menthone against MRSA

Parameter Value Source
Minimal Inhibitory Concentration (MIC) 3,540 µg/mL tandfonline.comnih.govnih.gov

| Minimal Bactericidal Concentration (MBC) | 7,080 µg/mL | tandfonline.comnih.govnih.gov |

This table presents the minimum concentrations of (-)-Menthone required to inhibit and kill methicillin-resistant Staphylococcus aureus (MRSA).

Beyond direct antimicrobial actions, (-)-menthone exhibits potential as an epigenetic modulator, specifically by influencing histone acetylation. nih.govnih.govresearchgate.net This mechanism has been detailed in its action against the fungus Fusarium proliferatum. nih.govnih.gov Histone acetylation is a critical process for modulating gene expression. nih.gov

Research has shown that treating F. proliferatum with this compound leads to a decrease in the levels of H3K27ac, which is the acetylation of lysine (B10760008) 27 on histone H3. nih.govnih.govresearchgate.netresearchgate.net This reduction in H3K27ac, a mark typically associated with active gene transcription, results in the suppression of gene expression. nih.gov An integrated analysis of the transcriptome and chromatin immunoprecipitation sequencing (ChIP-seq) revealed that this compound treatment downregulated 110 genes associated with this reduced H3K27ac modification. nih.govnih.govresearchgate.net These affected genes are primarily involved in crucial cellular processes such as ribosome biogenesis and energy metabolism. nih.govnih.gov Specifically, the reduced expression of genes related to ribosome biogenesis (FPRO_06392, FPRO_01260, FPRO_10795, and FPRO_01372) was identified as a key factor in the inhibition of the fungus's growth and development. nih.govnih.govresearchgate.net The study also suggested that this compound may promote the expression of histone deacetylase (HDAC) genes, which would actively remove acetyl groups and contribute to the observed decrease in H3K27ac levels. nih.gov

Future Research Directions and Emerging Applications

Advancements in Stereoselective Synthesis Methodologies

The precise three-dimensional structure of (-)-Menthone is critical to its function and aroma. Therefore, developing methods that selectively produce this specific stereoisomer is a primary goal in synthetic organic chemistry.

The industrial synthesis of menthol (B31143) isomers, for which menthone is a key intermediate, has been advanced by major companies through proprietary catalytic processes. Future research is focused on creating even more efficient and selective catalysts. A notable advancement is the use of chiral catalysts for asymmetric synthesis. For instance, processes have been developed that use a chiral ruthenium catalyst to isomerize an addition compound of myrcene (B1677589), which ultimately yields citronellal, a precursor to menthol and this compound, in high enantiomeric purity. researchgate.net Another approach involves the use of rhodium complexes with ligands like BINAP for the asymmetric isomerization of allylic amines, a key step in the Takasago menthol process.

More recently, highly fluorinated imino-imidodiphosphate (iIDP) catalysts have been shown to selectively convert neral (B7780846) into (1R,6S)-trans-isopiperitenol, a direct precursor for menthol synthesis, with excellent efficiency. pernaton.ch This demonstrates a trend towards creating confined acid catalysts that can manage highly reactive intermediates and prevent the formation of unwanted side products. pernaton.ch Research also continues into the stereoselective hydrogenation of pulegone (B1678340), another precursor, using various metal catalysts to control the formation of this compound and its other isomers. nih.gov

Table 1: Examples of Catalytic Systems in this compound/Menthol Synthesis

Catalyst System Starting Material(s) Key Transformation Significance
Rhodium-BINAP Complex Myrcene Asymmetric isomerization of an allylic amine Enables high enantiomeric purity of R-citronellal, a key intermediate.
Chiral Ruthenium Catalyst Myrcene Isomerization of a lithium amide adduct Provides an alternative route to highly pure citronellal. researchgate.net
Imino-imidodiphosphate (iIDP) Acid Catalyst Neral Selective cyclization to (1R,6S)-trans-isopiperitenol Enables a highly efficient and atom-economic route to menthol precursors from a readily available starting material. pernaton.ch
Ru/Al2O3 Thymol (B1683141) Hydrogenation Produces a mixture of menthol isomers; selectivity is influenced by solvent polarity. nih.gov
Gold Nanoparticles This compound oxime Hydrogenation to amines Offers a route to menthylamine derivatives but can be costly and require high temperatures.

A significant push in chemical manufacturing is the adoption of green chemistry principles to reduce environmental impact. tandfonline.com In the context of (-)-Menthone, this primarily involves replacing hazardous reagents used in its synthesis from (-)-menthol. tandfonline.comnih.gov

Traditionally, the oxidation of menthol to this compound utilized toxic heavy-metal oxidants like chromic acid. tandfonline.comresearchgate.net Modern research has successfully identified greener alternatives. One of the most promising is calcium hypochlorite (B82951) (Ca(OCl)₂), a common sanitizing agent, used in a solvent system like ethyl acetate (B1210297) and acetic acid. tandfonline.comnih.gov This method avoids toxic reagents and harsh solvents, aligning with the principles of green chemistry by prioritizing safety and sustainability. tandfonline.comnih.govnih.gov Studies have systematically compared different solvent systems—including acetonitrile (B52724), ethyl acetate, and acetone (B3395972)—to optimize the reaction for both yield and environmental friendliness. nih.gov These advancements are crucial for developing scalable, cost-effective, and sustainable industrial processes for this compound production. tandfonline.comnih.gov

Biotechnological Approaches for Enhanced Production and Derivatization

Harnessing biological systems offers a powerful alternative to chemical synthesis for producing and modifying complex molecules like (-)-Menthone.

Peppermint (Mentha x piperita) has been a model system for studying monoterpene metabolism. nih.gov The biosynthetic pathway leading to (-)-Menthone is well-characterized, originating from geranyl diphosphate (B83284) and proceeding through a series of enzymatic steps. nih.gov Metabolic engineering efforts aim to increase the flow of carbon through this pathway to boost the yield of essential oils. nih.govmdpi.com

One successful strategy has been to overexpress key genes in the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursors for monoterpene synthesis. mdpi.com For example, transforming peppermint with the gene for 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) has been shown to increase oil yield. mdpi.comfrontiersin.org Another approach is to down-regulate competing pathways. The formation of (+)-menthofuran, an undesirable component in high-quality peppermint oil, is a significant side-reaction from the intermediate (+)-pulegone. nih.gov By using antisense technology to suppress the expression of (+)-menthofuran synthase (MFS), a cytochrome P450 enzyme, researchers have successfully reduced menthofuran (B113398) levels, which can indirectly make more pulegone available for conversion to (-)-Menthone. nih.govfrontiersin.org

The stereochemistry of (-)-Menthone is determined by (+)-pulegone reductase (PR), the enzyme that reduces (+)-pulegone. tandfonline.comresearchgate.net This enzyme naturally produces a mixture of (-)-Menthone and (+)-isothis compound. researchgate.net Future research is focused on engineering this enzyme to produce (-)-Menthone with higher selectivity.

Structural studies of pulegone reductase from M. piperita have identified specific amino acid residues (Leu56, Val282, and Val284) that are critical for determining the product stereoselectivity. researchgate.net By performing site-directed mutagenesis on these residues, it is possible to alter the ratio of (-)-Menthone to (+)-isothis compound produced. This knowledge provides a blueprint for engineering improved enzymes for industrial-scale production of enantiomerically pure compounds. researchgate.net Furthermore, researchers are assembling biocatalytic cascades in engineered microbes like E. coli. frontiersin.org These systems can incorporate multiple enzymes, such as pulegone reductase and subsequent this compound reductases, in a one-pot synthesis to produce specific menthol isomers from pulegone, demonstrating a modular and optimizable approach to biotransformation. frontiersin.org

Table 2: Key Enzymes in (-)-Menthone Biosynthesis and Derivatization

Enzyme Precursor(s) Product(s) Significance in Research
(+)-Pulegone Reductase (PR) (+)-Pulegone (-)-Menthone and (+)-Isothis compound Key control point for stereoselectivity. Engineering its active site can improve the yield of desired (-)-Menthone. researchgate.net
(-)-Menthone Reductase (MMR) (-)-Menthone (-)-Menthol The final step in the main peppermint pathway; used in biocatalytic cascades. tandfonline.com
(-)-Menthone:(+)-(3S)-neomenthol Reductase (MNMR) (-)-Menthone (+)-Neomenthol Produces a minor menthol isomer; understanding its function helps control the final oil composition. tandfonline.com
ω-Transaminase (from Vibrio fluvialis) (-)-Menthone (+)-Neomenthylamine Demonstrates a novel biocatalytic route for the derivatization of this compound into valuable chiral amines.

Further Elucidation of Biological Mechanisms

While (-)-Menthone is known to possess several biological activities, ongoing research aims to clarify the precise molecular mechanisms behind these effects.

Recent studies have explored its antibacterial mechanism against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The mode of action involves disrupting the bacterial cell membrane, leading to depolarization of the membrane potential and loss of membrane integrity. nih.govtandfonline.com Furthermore, lipidomic analysis revealed that this compound significantly alters the bacterial lipid profile, disturbing the homeostasis of glycerophospholipids and other key membrane components. nih.govtandfonline.com

Its antifungal activity , for example against Candida species, has been linked to the inhibition of plasma membrane H+-ATPase, which leads to intracellular acidification. tandfonline.com It also appears to reduce the biosynthesis of ergosterol, a critical component of the fungal cell membrane, ultimately leading to cell death. tandfonline.com

The anti-inflammatory properties of this compound are also an active area of investigation. In models of allergic asthma, inhaled this compound was found to alleviate inflammation by stabilizing lung mast cells, thereby inhibiting their degranulation and the release of inflammatory mediators. nih.gov It also appears to modulate the immune response by shifting the cytokine balance away from a Th2-type response, which is associated with allergies. nih.govnih.gov

As a transdermal penetration enhancer , molecular dynamics simulations and infrared spectroscopy have shown that this compound disorders the highly organized lipid structure of the stratum corneum, the skin's primary barrier. nih.gov This disruption of lipid packing increases the permeability of the skin, facilitating the delivery of other drugs. nih.gov

Finally, an emerging area of research is its allelopathic effect . This compound has been identified as a potent bioherbicide candidate that acts by rapidly disrupting plant cell microtubules, leading to the permeabilization of the plasma membrane and cell death in competing plants. frontiersin.org

In-depth Studies on Epigenetic Modulation and Antimicrobial Activities

Future research into (-)-Menthone is increasingly focusing on its potential as a bioactive compound, particularly in the realms of epigenetic modulation and antimicrobial action. Recent studies have illuminated promising, albeit nascent, avenues for exploration in these fields.

One study has suggested that this compound can act as an epigenetic modulator, demonstrating its ability to inhibit the growth of the fungus Fusarium proliferatum. The research indicated that this compound treatment led to a significant reduction in colony size, with an observed EC50 value of 6.099 mmol/L. Transcriptomic analysis revealed that this compound treatment resulted in 3,442 upregulated and 3,880 downregulated genes in the fungus. These findings point towards this compound's potential to influence gene expression and inhibit fungal growth, possibly by affecting histone acetylation. acs.org This opens the door for more detailed investigations into the specific epigenetic mechanisms at play, such as its influence on histone deacetylases (HDACs) and the resulting impact on chromatin structure and gene regulation.

In the domain of antimicrobial research, (-)-Menthone has shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA). Studies have determined its minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) to be 3,540 and 7,080 μg/mL, respectively. wikipedia.orgnih.gov The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity and potential, leading to a disturbance in lipid homeostasis. wikipedia.org Lipidomic analysis of MRSA treated with a subinhibitory concentration of this compound identified 136 significantly altered lipid species across 30 lipid classes, including glycerophospholipids, glycolipids, and sphingolipids. wikipedia.org Further research is warranted to fully elucidate the specific molecular targets within the bacterial membrane and the associated metabolic pathways that are disrupted by (-)-Menthone. Such studies could pave the way for the development of novel antimicrobial strategies. wikipedia.orgnih.gov

Exploration of Novel Biological Targets and Pathways

Beyond its established effects, emerging research is beginning to uncover novel biological targets and signaling pathways for monoterpenes like (-)-Menthone and its close structural relative, l-menthol (B7771125). While much of the detailed research has been conducted on l-menthol, the findings provide a strong rationale for investigating similar activities for (-)-Menthone.

A binding assay study designed to identify novel targets for l-menthol revealed its interaction with a wide array of biomolecules. At a concentration of 0.1 mM, l-menthol was found to inhibit the binding of ligands to 13 different receptors and transporters. researchgate.net These include calcium and sodium channels, the γ-aminobutyric acid type A (GABA-A) receptor, and the dopamine (B1211576) transporter, among others. researchgate.netnih.gov The inhibition constant (Ki) for l-menthol's effect on the dopamine transporter and the GABA-A receptor were determined to be 6.15×10⁻⁴ mol/L and 2.88×10⁻⁴ mol/L, respectively. researchgate.net These findings suggest that (-)-Menthone may also modulate a diverse range of signaling pathways, a hypothesis that requires direct experimental validation.

Furthermore, studies on l-menthol have indicated its ability to influence various ion channels, including transient receptor potential (TRP) channels like TRPM8 and TRPA1, which are known for their roles in thermosensation. mdpi.com While l-menthol activates TRPM8, it exhibits a bimodal action on TRPA1, activating it at low concentrations and blocking it at higher concentrations. mdpi.comacs.org Given the structural similarity between menthol and this compound, it is plausible that (-)-Menthone could also interact with these or other ion channels, thereby affecting cellular excitability and signaling. Future research should aim to systematically screen (-)-Menthone against a broad panel of receptors, ion channels, and enzymes to identify its specific molecular targets and delineate the downstream signaling cascades it modulates. This could uncover novel therapeutic applications for this versatile monoterpene.

Computational Chemistry and Advanced Analytical Techniques

High-Level Computational Studies for Conformational Landscapes and Reaction Mechanisms

The conformational flexibility of (-)-Menthone, which is crucial for its biological activity and chemical reactivity, has been a subject of computational investigation. High-level computational studies, often in conjunction with experimental techniques like microwave spectroscopy, have been instrumental in elucidating its conformational landscape.

Quantum chemical calculations have been employed to explore the potential energy surface of this compound. These studies have revealed the existence of multiple stable conformers. For instance, one study identified three distinct conformations of this compound under the cold conditions of a molecular jet, a finding that was supported by computational analysis. libretexts.orgmt.comnih.gov The cyclohexane (B81311) ring in this compound typically adopts a chair configuration with the isopropyl and methyl groups in equatorial positions to minimize steric strain. nih.gov The remaining conformational flexibility arises from the rotation of these substituent groups. nih.gov

Theoretical methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., aug-cc-pVTZ, 6-311++G(d,p)), as well as Møller-Plesset perturbation theory (MP2), have been used to calculate the relative energies, rotational constants, and dipole moments of these conformers. libretexts.orgnih.govcore.ac.uk These computational predictions have shown good agreement with experimental data from microwave spectroscopy, validating the theoretical models. libretexts.orgmt.com

Future computational work could delve deeper into the reaction mechanisms involving (-)-Menthone. For example, computational modeling can be used to study the transition states and energy barriers of reactions such as its oxidation from (-)-menthol or its epimerization to (+)-isothis compound. nih.gov Such studies would provide a molecular-level understanding of these transformations, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Below is an interactive data table summarizing the calculated relative energies and Boltzmann populations for the three lowest energy conformers of this compound from a representative computational study.

ConformerRelative Energy (kJ/mol)Boltzmann Population (%)
EQ1ext0.0075
EQ1int22.4515
EQ1int3.5410

Note: Data is illustrative and based on findings from quantum chemical calculations. The exact values may vary depending on the computational method and basis set used.

Development of hyphenated and in-situ analytical methods for real-time monitoring and characterization

The advancement of analytical chemistry offers powerful tools for the real-time monitoring and detailed characterization of chemical processes involving (-)-Menthone. The development and application of hyphenated and in-situ analytical methods are poised to provide deeper insights into its reaction kinetics, intermediate formation, and product purity.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly well-suited for analyzing complex mixtures containing (-)-Menthone. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the separation, identification, and quantification of (-)-Menthone and its isomers or reaction products in various matrices, including essential oils and reaction mixtures. nih.gov More advanced hyphenations, such as LC-NMR and LC-FTIR, can provide even more detailed structural information on the separated components online. nih.gov

The implementation of in-situ analytical methods allows for the real-time monitoring of chemical reactions as they occur, providing a dynamic view of the process. mdpi.comnih.gov Techniques like in-situ Raman spectroscopy and in-situ Fourier-Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products over time without the need for sampling. nih.gov For example, the oxidation of (-)-menthol to (-)-menthone could be monitored in real-time by observing the disappearance of the alcohol O-H stretch and the appearance of the ketone C=O stretch in the IR spectrum. Similarly, manometry has been used to follow mechanochemical reactions by measuring pressure changes, which can be correlated with the reaction progress. core.ac.uk

A study on the isomerization of (-)-menthone to (+)-isothis compound utilized gas chromatography to monitor the reaction progress at various time intervals, allowing for the determination of the equilibrium position and the influence of reaction conditions on the kinetics. libretexts.org Future research could focus on applying a wider range of in-situ probes to study reactions involving (-)-Menthone, enabling a more comprehensive understanding and optimization of these chemical transformations.

Exploration of (-)-Menthone in Complex Natural Product Synthesis

(-)-Menthone, as a readily available chiral molecule from the "chiral pool," holds significant potential as a starting material or a chiral auxiliary in the stereoselective synthesis of complex natural products. acs.orgnih.gov Its inherent chirality and functional group (a ketone) make it an attractive building block for the construction of more intricate molecular architectures.

While the reduction of (-)-menthone to (-)-menthol is a well-established industrial process, the use of (-)-menthone itself as a precursor in more complex syntheses is an area ripe for exploration. researchgate.net Its structural relative, (-)-menthol, has been successfully employed as a chiral auxiliary. wikipedia.org For instance, menthyl esters have been used to direct the stereochemical outcome of reactions such as alkylations and Michael additions, yielding chiral synthons with high diastereoselectivity. nih.gov These synthons can then be elaborated into various target molecules. Given the straightforward conversion of (-)-menthone to (-)-menthol, the principles of using menthol as a chiral auxiliary can be extended to synthetic strategies starting from (-)-menthone.

The broader class of chiral pool terpenes, including limonene, carvone, and pulegone (a precursor to this compound), are frequently utilized in the total synthesis of other complex terpenes and natural products. nih.gov Synthetic strategies often leverage the existing stereocenters and functional groups of these simple terpenes to build complexity efficiently. Future research could focus on developing novel synthetic methodologies that specifically exploit the unique structural features of (-)-Menthone. This could involve, for example, stereoselective additions to its carbonyl group, functionalization at the α-positions, or ring-opening and rearrangement reactions to generate diverse and stereochemically rich scaffolds for natural product synthesis. The development of such methods would further enhance the value of (-)-Menthone as a versatile chiral building block in organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.